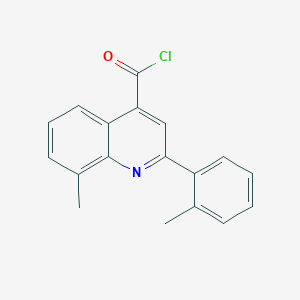

8-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Description

Historical Context and Development

The development of this compound emerged from the broader historical trajectory of quinoline chemistry, which traces its origins to the pioneering work of Ferdinand Runge in 1834 who first isolated quinoline from coal tar. The foundational synthesis methodologies that enabled the creation of complex quinoline derivatives like this compound were established through the seminal contributions of Paul Friedländer in 1882, who developed the condensation reaction between ortho-aminobenzaldehyde and acetaldehyde in the presence of sodium hydroxide. This breakthrough opened pathways for systematic quinoline modification and led to the development of numerous synthetic approaches including the Niementowski quinoline synthesis reported in 1894, which demonstrated the formation of gamma-hydroxyquinoline derivatives from anthranilic acids and ketones. The evolution of quinoline chemistry accelerated significantly during the late nineteenth century, with six major quinoline synthesis methods discovered within a fourteen-year period, reflecting intense scientific interest driven by coal tar isolation studies, dye manufacturing, and natural product research.

The specific development of carbonyl chloride derivatives within quinoline chemistry represents a more recent advancement in synthetic methodology. The conversion of carboxylic acids to acid chlorides using thionyl chloride, a fundamental transformation underlying the synthesis of compounds like this compound, involves nucleophilic attack on thionyl chloride followed by chloride anion nucleophilic attack on the carbonyl carbon. This methodology enables the preparation of highly reactive intermediates that serve as versatile building blocks for further synthetic elaboration. The compound's emergence as a research target reflects the continuing evolution of quinoline chemistry toward increasingly sophisticated structural modifications that combine multiple functional groups for enhanced reactivity and selectivity in synthetic applications.

Significance in Heterocyclic Chemistry

This compound occupies a particularly significant position within heterocyclic chemistry due to its exemplification of multiple fundamental principles governing nitrogen-containing aromatic systems. Quinoline itself represents one of the most important heterocyclic frameworks in chemical science, with over eighty-five percent of all biologically active chemical entities containing a heterocyclic component. The compound's structure demonstrates the successful integration of aromatic substitution patterns that modify both electronic and steric properties of the quinoline core, while the carbonyl chloride functionality introduces exceptional reactivity through nucleophilic acyl substitution mechanisms. The presence of methyl groups at strategic positions creates a unique substitution pattern that influences both the compound's chemical behavior and its potential biological activity profiles.

The heterocyclic significance of this compound extends to its role as a synthetic intermediate capable of generating diverse molecular libraries through selective functional group transformations. The carbonyl chloride group serves as an electrophilic center that readily undergoes reactions with nucleophiles including amines to form amides, alcohols to form esters, and various other nucleophilic species to create structurally diverse derivatives. This reactivity profile positions the compound as a key building block in medicinal chemistry programs focused on quinoline-based drug discovery. Furthermore, the compound's heterocyclic framework contributes to its potential participation in coordination chemistry, where the quinoline nitrogen can serve as a ligand for metal complexation, expanding its utility beyond purely organic synthetic applications.

The compound also demonstrates the sophisticated level of structural control achievable in modern heterocyclic synthesis, where precise positioning of multiple functional groups creates molecules with tailored properties. The specific arrangement of the 8-methyl group, 2-(2-methylphenyl) substituent, and 4-carbonyl chloride functionality represents a carefully designed molecular architecture that balances reactivity with stability, enabling selective synthetic transformations while maintaining structural integrity under appropriate reaction conditions.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds, with each component of the name providing specific structural information. The quinoline core serves as the parent heterocyclic system, consisting of a benzene ring fused to a pyridine ring in a bicyclic arrangement that creates a ten-electron aromatic system. The systematic name begins with the quinoline framework and proceeds to identify substituents in order of their position numbers, starting with the 8-methyl group attached to the benzene portion of the quinoline system. The 2-(2-methylphenyl) designation indicates the presence of a methylated phenyl group attached at the 2-position of the quinoline ring, specifically with the methyl group located at the ortho position of the phenyl substituent.

The structural classification of this compound encompasses multiple chemical categories that reflect its diverse functional group content and molecular architecture. As a quinoline derivative, it belongs to the broader class of benzopyridines, which are bicyclic heterocyclic compounds containing both aromatic and heteroaromatic character. The presence of the carbonyl chloride functionality classifies it as an acyl halide, a highly reactive class of compounds known for their utility in synthetic organic chemistry. The compound can also be categorized as a substituted aromatic compound due to the extensive substitution pattern on both the quinoline core and the pendant phenyl group. From a molecular geometry perspective, the compound exhibits a largely planar structure with the quinoline and phenyl rings adopting coplanar or near-coplanar conformations that optimize conjugation and minimize steric interactions.

The structural classification system also recognizes the compound's position within the hierarchy of quinoline derivatives based on substitution patterns and functional group modifications. The specific combination of 8-methyl substitution, 2-aryl substitution, and 4-carbonyl halide functionality creates a unique structural motif that distinguishes this compound from other quinoline derivatives and defines its chemical behavior. The systematic approach to naming and classification ensures unambiguous identification and facilitates literature searching and database retrieval for research purposes.

Positioning within Quinoline Carbonyl Halide Research

This compound represents a significant exemplar within the specialized field of quinoline carbonyl halide research, a domain that has gained increasing attention due to the synthetic versatility and biological potential of these compounds. The research landscape for quinoline-4-carboxylic acid derivatives and their corresponding acid chlorides has expanded considerably, with numerous synthetic methodologies developed for their preparation and application. Recent advances in quinoline-4-carboxylic acid synthesis have employed green chemistry approaches, including the use of environmentally benign catalysts and energy-efficient techniques such as microwave-assisted synthesis, reflecting the field's evolution toward more sustainable synthetic practices. These methodological improvements directly impact the accessibility and practical utility of compounds like this compound by providing more efficient synthetic routes to the corresponding carboxylic acid precursors.

The compound's position within quinoline carbonyl halide research is further defined by its structural relationship to other members of this chemical class, including related derivatives such as 8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride and various other substituted quinoline-4-carbonyl chlorides. These structural analogs provide valuable comparative data for understanding structure-activity relationships and optimizing synthetic strategies. The research field has particularly focused on developing scalable synthetic routes that can provide gram-scale quantities of these compounds, as demonstrated in studies involving quinoline-based inhibitor development where systematic synthetic approaches have been employed to access target molecules efficiently.

Contemporary research directions in quinoline carbonyl halide chemistry emphasize the development of nanocatalyzed green protocols that minimize environmental impact while maintaining synthetic efficiency. These approaches represent a significant advancement from traditional synthetic methods that often involved harsh reaction conditions, hazardous solvents, and poor atom economy. The positioning of this compound within this research context reflects its importance as both a synthetic target and a building block for further molecular elaboration. The compound's availability from commercial sources with high purity levels facilitates its incorporation into research programs focused on quinoline-based drug discovery and materials science applications.

Properties

IUPAC Name |

8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-11-6-3-4-8-13(11)16-10-15(18(19)21)14-9-5-7-12(2)17(14)20-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBDZDNXKOSYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901200802 | |

| Record name | 8-Methyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-09-0 | |

| Record name | 8-Methyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

8-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a compound belonging to the quinoline family, characterized by its complex structure and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₄ClNO

- Molecular Weight : Approximately 295.8 g/mol

- Functional Groups : The compound features a quinoline ring system with a carbonyl chloride functional group at the 4-position and a 2-methylphenyl substitution at the 2-position.

The presence of the carbonyl chloride group makes this compound highly reactive, particularly in nucleophilic substitution reactions, which are essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial and anticancer agent . Its structural analogs have shown promise in inhibiting various cancer cell lines and bacterial strains. The compound's mechanism of action is believed to involve interference with cellular processes, potentially disrupting DNA synthesis or protein function.

Antimicrobial Activity

In studies evaluating antimicrobial properties, derivatives of this compound have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MIC) for certain derivatives ranged from 4 to 16 µg/mL, which is lower than standard drugs like ciprofloxacin (MIC values of 0.125–0.5 µg/mL) .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays:

- Studies have reported that certain derivatives exhibit potent activity against cancer cell lines, with mechanisms involving the inhibition of histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells .

The mechanisms by which this compound exerts its biological effects include:

- Nucleophilic Substitution : The carbonyl chloride group reacts with nucleophiles such as amines or alcohols to form corresponding carboxylic acids or amides.

- Electrophilic Aromatic Substitution : The quinoline structure allows for electrophilic reactions that can modify biological targets .

- HDAC Inhibition : The compound has been shown to bind to HDAC enzymes, preventing the deacetylation of histones, which can lead to increased acetylation levels and subsequent changes in gene expression .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

Scientific Research Applications

Medicinal Chemistry

8-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is being investigated for its potential as an antimicrobial and anticancer agent. Quinoline derivatives are known for their ability to inhibit various biological targets, making them valuable in drug development.

Case Studies:

- A study demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines, including HeLa and MCF-7, with IC50 values indicating effective inhibition of cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | HeLa | 5.0 | Apoptosis induction |

| 2 | MCF-7 | 3.5 | G2/M phase arrest |

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its reactivity allows it to participate in various chemical transformations, making it a valuable building block in synthetic chemistry.

Applications in Synthesis:

- Utilized in the preparation of other quinoline derivatives.

- Acts as a precursor for developing pharmaceutical agents targeting diverse diseases.

Biochemical Research

The biochemical properties of this compound have been explored in relation to its interaction with enzymes and proteins involved in metabolic pathways.

Biochemical Pathways:

- The compound has been shown to inhibit specific enzymes, thereby affecting metabolic flux within cells.

- It influences cellular signaling pathways, gene expression, and overall cellular metabolism.

Industrial Applications

Beyond its pharmaceutical potential, this compound is also being used in the production of dyes, pigments, and agrochemicals. Its unique chemical properties make it suitable for various industrial applications where specific reactivity is required.

Comparison with Similar Compounds

Key Compounds:

8-Methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride (Target Compound) Substituents: 8-methyl (quinoline), 2-(2-methylphenyl) Molecular Weight: ~296.77 g/mol

7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride (sc-337337, ) Substituents: 7-chloro, 8-methyl (quinoline), 2-(2-methylphenyl) Molecular Weight: 331.20 g/mol Impact: Chlorine’s electron-withdrawing effect enhances electrophilicity of the carbonyl carbon, increasing reactivity toward nucleophiles compared to the target compound .

8-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride (QY-0144, ) Substituents: 8-ethyl (quinoline), 2-(2-methylphenyl) Molecular Weight: 309.79 g/mol Impact: Ethyl group increases hydrophobicity and may slightly reduce solubility in polar solvents compared to the methyl-substituted target compound .

Substituent Effects on the Phenyl Ring

Key Compounds:

8-Methyl-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride (D6 derivative, ) Substituents: 8-methyl (quinoline), 4-methoxyphenyl Impact: Methoxy’s electron-donating effect reduces electrophilicity of the carbonyl, decreasing reactivity compared to the target compound’s 2-methylphenyl group .

Physical and Spectral Properties

Limited melting point data are available for acyl chlorides, but NMR trends from related hydroxybenzamide derivatives () suggest:

Preparation Methods

Formation of the Quinoline Core

The quinoline scaffold is commonly constructed via condensation reactions such as the Friedländer synthesis or Skraup synthesis. For this compound, the Friedländer synthesis is preferred due to its compatibility with substituted anilines and carbonyl compounds.

- Friedländer Synthesis : Involves the condensation of an o-aminoaryl ketone (or aldehyde) with a carbonyl compound possessing an α-methylene group under acidic or basic catalysis.

- Typical conditions: reflux in ethanol or acetic acid with acid catalysts like sulfuric acid or Lewis acids.

Conversion to Carbonyl Chloride at the 4-Position

The final key step is the conversion of the quinoline-4-carboxylic acid derivative to the corresponding carbonyl chloride.

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

- Conditions : Anhydrous solvents such as dichloromethane or chloroform, reflux or room temperature depending on reagent and substrate.

- Purification : Removal of excess reagents under reduced pressure, followed by recrystallization or chromatography.

Detailed Preparation Procedure (Example)

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Friedländer synthesis to form 8-methylquinoline-4-carboxylic acid | 2-amino-4-methylacetophenone + 2-methylbenzaldehyde, acid catalyst, reflux in ethanol | Formation of quinoline ring with methyl substituent at 8-position |

| 2 | Introduction of 2-(2-methylphenyl) group (if not introduced in step 1) | Pd-catalyzed Suzuki coupling with 2-bromoquinoline intermediate and 2-methylphenylboronic acid | Requires inert atmosphere, base (K₂CO₃), elevated temperature |

| 3 | Conversion of carboxylic acid to carbonyl chloride | Thionyl chloride, reflux in anhydrous dichloromethane | Careful control of moisture critical to prevent hydrolysis |

Analytical and Purification Techniques

- NMR Spectroscopy : Confirms structure and substitution pattern.

- Mass Spectrometry (MS) : Verifies molecular weight (expected ~295.77 g/mol).

- Infrared Spectroscopy (IR) : Identifies carbonyl chloride functional group (~1800 cm⁻¹).

- Chromatography : Silica gel column chromatography or recrystallization for purity.

Research Findings and Optimization Insights

- Yield Optimization : Use of microwave-assisted synthesis in the Friedländer step can reduce reaction times and improve regioselectivity.

- Solvent Choice : Dichloromethane is preferred for the chlorination step due to its inertness and volatility.

- Reagent Stoichiometry : Excess thionyl chloride ensures complete conversion but requires careful removal to avoid contamination.

- Temperature Control : Chlorination at room temperature minimizes side reactions such as over-chlorination or decomposition.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents | Conditions | Key Considerations |

|---|---|---|---|---|

| Quinoline Core Formation | Friedländer synthesis | o-Aminoaryl ketone + aldehyde, acid catalyst | Reflux in ethanol/acetic acid | Control acid strength to avoid side reactions |

| 2-(2-methylphenyl) Introduction | Suzuki–Miyaura coupling | Pd catalyst, 2-methylphenylboronic acid, base | 80–110°C, inert atmosphere | Purity of boronic acid critical |

| Carbonyl Chloride Formation | Chlorination | Thionyl chloride or oxalyl chloride | Anhydrous solvent, reflux or RT | Exclude moisture, remove excess reagent |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride, and how can reaction purity be maximized?

- Methodology : The synthesis typically involves a multi-step approach:

Quinoline Core Formation : Friedländer or Doebner-Miller condensation to construct the quinoline scaffold with methyl and aryl substituents.

Carbonyl Chloride Introduction : Acylation using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol) to isolate the product .

- Optimization : Control reaction temperature (0–5°C during acylation) and use moisture-free solvents to minimize hydrolysis. Monitor progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Key peaks include:

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Quinoline C-H | 8.5–9.0 (d, J=4.2 Hz) | Aromatic H |

| COCl Carbonyl | ~170 (¹³C) | C=O |

| Methyl Groups | 2.4–2.6 (s) | CH₃ |

- HRMS : Expect [M+H]⁺ at m/z 310.0745 (C₁₉H₁₆ClNO⁺).

- Cross-Validation : Compare with spectral data of analogous quinoline-4-carbonyl chlorides .

Q. What handling protocols are critical for maintaining the stability of this compound?

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis.

- Handling : Use anhydrous solvents (e.g., dry DCM) and gloveboxes for moisture-sensitive reactions. Avoid exposure to bases or nucleophiles .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

- Mechanistic Insights :

- Steric Hindrance : The 2-methylphenyl group at position 2 and 8-methyl group reduce accessibility to the carbonyl, slowing reactions with bulky nucleophiles.

- Electron Withdrawal : The quinoline ring’s electron-deficient nature enhances electrophilicity at the carbonyl, favoring reactions with amines or alcohols.

- Experimental Design : Kinetic studies (e.g., pseudo-first-order conditions with varying nucleophiles) to quantify rate constants .

Q. What strategies can suppress competing side reactions (e.g., hydrolysis or dimerization) during the synthesis of this compound?

- Mitigation Approaches :

- Low-Temperature Acylation : Perform reactions at –10°C to reduce thermal decomposition.

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and minimize side-product formation.

- In Situ Monitoring : Employ FTIR to detect carbonyl chloride intermediates (C=O stretch ~1770 cm⁻¹) .

Q. How can computational modeling predict the regioselectivity of functionalization reactions involving this compound?

- Computational Tools :

- *DFT Calculations (B3LYP/6-31G)**: Map electrostatic potential surfaces to identify reactive sites (e.g., electrophilic quinoline C-5/C-7 positions).

- Molecular Docking : Predict binding affinities for drug design applications (e.g., targeting kinase enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.